molecular formula C15H13N3O8 B11495240 {4-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-2-methoxyphenoxy}acetic acid

{4-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-2-methoxyphenoxy}acetic acid

Cat. No.: B11495240
M. Wt: 363.28 g/mol
InChI Key: RBHBEWQWGSWVRQ-HWKANZROSA-N
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Description

2-{4-[(1E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)ETHENYL]-2-METHOXYPHENOXY}ACETIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a nitro group, and a phenoxyacetic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)ETHENYL]-2-METHOXYPHENOXY}ACETIC ACID typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic conditions. The nitro group is introduced via nitration reactions, while the phenoxyacetic acid moiety is attached through etherification reactions using phenol derivatives and chloroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)ETHENYL]-2-METHOXYPHENOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-{4-[(1E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)ETHENYL]-2-METHOXYPHENOXY}ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(1E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)ETHENYL]-2-METHOXYPHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.

    4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl and keto group arrangement.

    Imidazole derivatives: Compounds with similar heterocyclic structures.

Uniqueness

2-{4-[(1E)-2-(4-HYDROXY-5-NITRO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)ETHENYL]-2-METHOXYPHENOXY}ACETIC ACID is unique due to its combination of a pyrimidine ring, nitro group, and phenoxyacetic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H13N3O8

Molecular Weight

363.28 g/mol

IUPAC Name

2-[4-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1H-pyrimidin-2-yl)ethenyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C15H13N3O8/c1-25-10-6-8(2-4-9(10)26-7-12(19)20)3-5-11-16-14(21)13(18(23)24)15(22)17-11/h2-6H,7H2,1H3,(H,19,20)(H2,16,17,21,22)/b5-3+

InChI Key

RBHBEWQWGSWVRQ-HWKANZROSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC(=O)O

Origin of Product

United States

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